3'-Nitroacetanilide

Catalog No.
S598703
CAS No.
122-28-1
M.F
C8H8N2O3
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Nitroacetanilide

CAS Number

122-28-1

Product Name

3'-Nitroacetanilide

IUPAC Name

N-(3-nitrophenyl)acetamide

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C8H8N2O3/c1-6(11)9-7-3-2-4-8(5-7)10(12)13/h2-5H,1H3,(H,9,11)

InChI Key

KFTYNYHJHKCRKU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Synonyms

3-nitroacetanilide

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

The exact mass of the compound 3'-Nitroacetanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99339. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3'-Nitroacetanilide (CAS 122-28-1), also known as m-nitroacetanilide, is a meta-substituted protected aniline derivative utilized as a critical intermediate in the synthesis of m-phenylenediamine derivatives, specialized dyes, and pharmaceutical precursors. Unlike its para and ortho isomers, which are typically generated via direct nitration of acetanilide, this compound is synthesized via the acetylation of m-nitroaniline, offering a distinct meta-substitution pattern. With a melting point of 151–156 °C, it provides a stable, processable solid that mitigates the oxidative degradation and metal-coordination issues often encountered with unprotected m-nitroaniline in complex catalytic or electrochemical workflows [1].

Research Fit

Isomer Type Meta-substituted nitroacetanilide for regioselective synthesis and dye intermediate applications
QC Identity Distinct melting point compared to ortho-/para-isomers enables rapid receipt verification
Material Use Reported candidate for NLO crystal growth and photonics research

Substituting 3'-Nitroacetanilide with its direct precursor, m-nitroaniline, or its positional isomers fundamentally disrupts downstream processability and synthesis yields. In electrochemical reduction workflows using transition metal mediators (such as titanium), unprotected m-nitroaniline forms insoluble complexes that halt the reaction, whereas the acetylated 3'-nitroacetanilide maintains solubility and enables high-efficiency reduction [1]. Furthermore, attempting to substitute with the more common 4'-nitroacetanilide (para-isomer) completely alters the fundamental regiochemistry of the final product. Additionally, 3'-nitroacetanilide exhibits distinct biocatalytic stability; unlike the ortho-isomer, it resists premature cleavage by specific aryl-acylamidases, preventing unintended deprotection in complex formulations[2].

Substitution Risk

Isomeric substitution
Ortho- or para-nitroacetanilide isomers exhibit different melting behavior and electronic profiles; direct replacement alters synthetic outcomes.
Regioselectivity shift
Meta-substitution directs coupling and functionalization patterns required for target dye or photo-coupler structures; incorrect isomer produces different products.
Generic material risk
Purchasing unspecified 'nitroacetanilide' may deliver a mixed or wrong isomer, compromising identity-dependent applications such as NLO crystal growth or metabolic tracing.

Electrochemical Reduction Compatibility and Yield

During the electrochemical synthesis of m-phenylenediamine using a Ti3+/Ti4+ redox system, the choice of starting material is critical. Unprotected m-nitroaniline reacts with titanium to form insoluble complexes, effectively poisoning the process. By utilizing 3'-nitroacetanilide, solubility is maintained, achieving a 90.2% reduction yield and an 82.1% current efficiency at temperatures above 338K[1].

Evidence DimensionElectrochemical reduction yield and process viability
Target Compound Data90.2% yield, 82.1% current efficiency (soluble in Ti system)
Comparator Or Baselinem-Nitroaniline (Forms insoluble titanium compounds, halting reduction)
Quantified DifferenceComplete process enablement vs. 0% functional yield due to precipitation
Conditions20% H2SO4 (v/v) catholyte, 1% TiO2 equivalent, >338K

Buyers scaling up electrochemical reductions must procure the acetylated 3'-nitroacetanilide to prevent metal-complex precipitation and ensure high current efficiency.

Melting point ID
Head-to-head
3′-Nitroacetanilide: 154–158 °C 2′-isomer: ~93 °C · 4′-isomer: 213–216 °C
Enables rapid QC by melting point difference.
Literature values; verify with lot-specific certificate.

Enzymatic Amide-Hydrolysis Resistance

In chemoenzymatic workflows, the stability of the acetyl protecting group varies significantly among isomers. When exposed to N-acetylanthranilate amidase (Amq) from Arthrobacter nitroguajacolicus, 3'-nitroacetanilide demonstrates complete resistance to hydrolysis. In contrast, the ortho-isomer (2'-nitroacetanilide) is readily hydrolyzed because its adjacent nitro group facilitates intramolecular hydrogen bonding, accelerating amide bond cleavage [1].

Evidence DimensionSusceptibility to Amq-catalyzed hydrolysis
Target Compound DataNot hydrolyzed (inactive substrate)
Comparator Or Baseline2'-nitroacetanilide (Hydrolyzed efficiently)
Quantified DifferenceComplete resistance vs. active enzymatic cleavage
ConditionsAmq amidase assay, physiological pH

For formulations or biocatalytic pathways exposed to amidase activity, 3'-nitroacetanilide offers superior protecting-group stability, preventing premature deprotection.

Dye intermediate role
Class-level
Documented as meta-nitroanilide dye and photo-coupler intermediate.
Meta-isomer required for target dye structure.
Patents and class-level references; validate specific coupling efficiency.

Thermal Processability and Phase Stability

The positional isomerism of nitroacetanilide drastically impacts its thermal properties, dictating its handling in melt-processing and high-temperature reactions. 3'-Nitroacetanilide exhibits a melting point of 151–156 °C, providing a moderate thermal processing window. This contrasts sharply with 2'-nitroacetanilide, which melts at 93 °C, and 4'-nitroacetanilide, which requires significantly higher temperatures (213–216 °C) to achieve a melt state [1].

Evidence DimensionMelting point
Target Compound Data151–156 °C
Comparator Or Baseline2'-nitroacetanilide (93 °C) and 4'-nitroacetanilide (213–216 °C)
Quantified Difference~60 °C higher than ortho; ~60 °C lower than para
ConditionsStandard atmospheric pressure

The intermediate melting point of the meta isomer provides a predictable thermal processing window, avoiding the low-melting instability of the ortho isomer and the excessive energy required to melt the para isomer.

FT-IR fingerprint
Reported
Experimental and DFT-assigned vibrational bands (N-H, C=O, NO₂).
Provides reference spectrum for identity and purity checks.
Published FT-IR/DFT study; compare with in-house spectra.
NLO optical window
Class-level
UV cut-off at 400 nm; high visible transparency.
Supports NLO crystal candidate selection.
Bridgman-grown crystal; confirm thermal stability and cut-off.

Precursor for m-Phenylenediamine Derivatives via Electrochemical Reduction

Directly leveraging its compatibility with transition-metal redox mediators (e.g., Ti3+/Ti4+), 3'-nitroacetanilide is the mandatory precursor for electrochemical cells where unprotected m-nitroaniline would precipitate and halt the reaction [1].

Regioselective Synthesis of Meta-Substituted Pharmaceuticals

Required when the target active pharmaceutical ingredient (API) demands a meta-nitrogen substitution pattern. Because direct nitration of acetanilide yields >95% para-isomer, procuring 3'-nitroacetanilide ensures 100% meta-regioselectivity without the need for complex separation[2].

Biocatalysis-Compatible Intermediate Workflows

Selected for complex multi-step chemoenzymatic syntheses where the acetyl group must survive amidase-rich environments. Its specific resistance to aryl-acylamidase cleavage ensures the amine remains protected until intentional chemical deprotection is initiated [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Meta-nitroanilide dye synthesis
Isomeric purity and melting point context
Confirm meta-substitution by melting point or FT-IR
Nitroaromatic metabolism research
Defined structure for metabolic pathway tracing
Verify identity and purity as model compound
Organic NLO crystal development
Optical transparency and thermal stability context
Verify optical cut-off and crystal quality
Protected meta-nitroaniline building block
Regiospecific reactivity at meta-position
Confirm isomeric identity before synthetic use

XLogP3

1.5

LogP

1.47 (LogP)

Melting Point

155.0 °C

UNII

QGH8S22NBP

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

122-28-1

Wikipedia

3'-nitroacetanilide

General Manufacturing Information

Acetamide, N-(3-nitrophenyl)-: ACTIVE

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